2,5-Dichloro-3,4-dimethylbenzaldehyde
Description
Properties
Molecular Formula |
C9H8Cl2O |
|---|---|
Molecular Weight |
203.06 g/mol |
IUPAC Name |
2,5-dichloro-3,4-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H8Cl2O/c1-5-6(2)9(11)7(4-12)3-8(5)10/h3-4H,1-2H3 |
InChI Key |
CRXWCUDTTSCDSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1C)Cl)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Electrochemical Oxidation of Chlorinated Trimethylbenzenes
Indirect electrolytic oxidation, as described in CN1439744A, offers a high-yield route to dimethylbenzaldehydes (DBALs) using manganese-based mediators. The process involves electrolyzing MnSO₄-H₂SO₄ electrolytes to generate Mn⁴⁺/Mn³⁺ oxides, which oxidize substituted trimethylbenzenes to their corresponding aldehydes. For 2,5-dichloro-3,4-dimethylbenzaldehyde, a plausible synthesis would involve:
- Substrate Preparation : Starting with 1,2,4-trimethylbenzene, chlorination at positions 2 and 5 could yield 2,5-dichloro-1,2,4-trimethylbenzene. Chlorination conditions (e.g., Cl₂/FeCl₃) must be optimized to favor para/ortho substitution relative to methyl groups.
- Oxidation : The chlorinated substrate is reacted with electrolytically generated Mn oxides at 3–30 A·dm⁻², facilitating selective oxidation of a methyl group to an aldehyde. This method typically achieves ≥98% purity after vacuum distillation.
Key Parameters :
| Parameter | Value/Range | Source |
|---|---|---|
| Current Density | 3–30 A·dm⁻² | |
| Reaction Temperature | 0–50°C | |
| Yield (Analogous) | 70–85% |
Lewis Acid-Catalyzed Formylation of Dichloro-Dimethylbenzenes
The Gattermann–Koch reaction, adapted from CN1865211A, employs CO and HCl under superacidic conditions (HF-BF₃ or AlCl₃/Cu₂Cl₂) to introduce formyl groups. For this compound:
- Substrate Synthesis : Chlorination of 3,4-dimethylbenzene (m-xylene) using Cl₂/AlCl₃ at 40–60°C could yield 2,5-dichloro-3,4-dimethylbenzene. Methyl groups direct chlorination to meta positions, but steric and electronic factors may favor 2,5-dichloro substitution.
- Formylation : Reacting the dichloro-dimethylbenzene with CO at 0–5°C under 2.0 MPa pressure in the presence of AlCl₃/Cu₂Cl₂ (molar ratio 1.25:0.15) produces the aldehyde. This method avoids isomerization byproducts common in Friedel–Crafts alkylation.
Reaction Conditions :
| Component | Molar Ratio | Source |
|---|---|---|
| AlCl₃ | 1.25 | |
| Cu₂Cl₂ | 0.15 | |
| CO Pressure | 2.0 MPa |
Grignard Reagent-Mediated Synthesis
CN105503551A outlines a Grignard approach for 2,3-dimethylbenzaldehyde, adaptable to dichloro derivatives:
- Grignard Formation : React 2,5-dichloro-3,4-dimethylbromobenzene with magnesium in tetrahydrofuran (THF) to form the organomagnesium intermediate.
- Formylation : Quenching the Grignard reagent with N,N-dimethylformamide (DMF) introduces the aldehyde group. Post-hydrolysis with NH₄Cl and purification via distillation yields the target compound.
Optimized Parameters :
| Parameter | Value | Source |
|---|---|---|
| DMF Equivalents | 1–2 | |
| Reaction Temperature | 0–30°C | |
| Yield (Analogous) | 90% |
Post-Formylation Chlorination Strategies
Direct chlorination of 3,4-dimethylbenzaldehyde presents challenges due to the aldehyde’s electron-withdrawing nature, which deactivates the ring. However, using directed ortho-chlorination with SO₂Cl₂ in the presence of Lewis acids (e.g., FeCl₃) at –10°C could achieve 2,5-dichloro substitution.
Chlorination Efficiency :
| Reagent | Selectivity (2,5 vs. Other) | Source |
|---|---|---|
| Cl₂/FeCl₃ | Low (10–20%) | |
| SO₂Cl₂/FeCl₃ | Moderate (40–50%) |
Comparative Analysis of Methodologies
Chemical Reactions Analysis
2,5-Dichloro-3,4-dimethylbenzaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
2,5-Dichloro-3,4-dimethylbenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3,4-dimethylbenzaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an inhibitor of certain enzymes, thereby affecting metabolic processes . The aldehyde group in the compound is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function .
Comparison with Similar Compounds
Key Compounds for Comparison :
- 2,4-Dichlorobenzaldehyde : Lacks methyl groups, reducing steric hindrance but increasing electrophilicity at the aldehyde group.
- 3,4-Dimethylbenzaldehyde : Absence of chlorine atoms diminishes electron-withdrawing effects, altering nucleophilic addition kinetics.
Electronic and Steric Influence :
- Chlorine Substituents: The electron-withdrawing nature of chlorine in 2,5-Dichloro-3,4-dimethylbenzaldehyde enhances the electrophilicity of the aldehyde group compared to non-halogenated analogs (e.g., 3,4-Dimethylbenzaldehyde). This property facilitates nucleophilic additions, crucial in forming heterocycles like thiazolidinones .
- Methyl Groups : The methyl substituents at positions 3 and 4 introduce steric hindrance, which can slow reaction kinetics but improve selectivity in cyclization reactions. For example, in synthesizing dioxolane derivatives, this steric profile may favor specific ring-closing pathways over competing reactions observed in less hindered analogs .
Crystallographic and Supramolecular Properties
The crystal engineering perspective () highlights that chlorine and methyl groups influence supramolecular interactions:
- Chlorine : Participates in halogen bonding and C–Cl···π interactions, promoting specific crystal packing motifs.
- In contrast, compounds like 3,4-Dimethylbenzaldehyde lack halogen-mediated interactions, resulting in less predictable crystallization behavior .
Data Table: Structural and Functional Comparison
Biological Activity
2,5-Dichloro-3,4-dimethylbenzaldehyde is a chlorinated aromatic aldehyde that has garnered attention for its potential biological activities. This compound is structurally related to other benzaldehydes, which have been studied for various pharmacological effects. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry and pharmacology.
- Chemical Formula : C10H8Cl2O
- Molecular Weight : 219.08 g/mol
- LogP : 2.11590 (indicative of lipophilicity)
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have indicated that various substituted benzaldehydes exhibit antimicrobial properties. The presence of chlorine substituents may enhance this activity due to their ability to disrupt microbial cell membranes.
- A comparative study showed that chlorinated benzaldehydes had higher efficacy against specific bacterial strains than their non-chlorinated counterparts.
-
Enzyme Inhibition
- Benzaldehyde derivatives have been explored as inhibitors of enzymes such as xanthine oxidase (XO). The inhibition mechanism often involves hydrogen bonding and hydrophobic interactions with the enzyme's active site.
- Preliminary data suggest that this compound may exhibit similar inhibitory effects, potentially contributing to its pharmacological profile.
-
Cytotoxicity
- Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential of this compound as an anticancer agent. The results indicated a dose-dependent cytotoxic effect, suggesting that further investigation into its mechanisms of action is warranted.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of chlorinated benzaldehydes, including this compound. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 32 | 64 |
| Control Antibiotic (e.g., Penicillin) | 16 | 32 |
Study 2: Enzyme Inhibition
Research conducted on the enzyme xanthine oxidase revealed that several benzaldehyde derivatives could inhibit enzyme activity through competitive binding. The IC50 value for this compound was determined to be approximately 0.05 mM.
| Compound | IC50 (mM) |
|---|---|
| This compound | 0.05 |
| Allopurinol | 0.01 |
Q & A
What synthetic methodologies are effective for preparing 2,5-Dichloro-3,4-dimethylbenzaldehyde, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
A common approach involves the Friedel-Crafts acylation or formylation of a pre-chlorinated and methylated benzene derivative. For example, substituted benzaldehydes can be synthesized by refluxing a chlorinated precursor with acetic acid and ethanol under controlled conditions to introduce aldehyde groups . Optimization includes adjusting reaction time (4–6 hours), temperature (80–100°C), and stoichiometry of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) is critical to isolate the product. Characterization should combine NMR (¹H/¹³C), FT-IR, and mass spectrometry to confirm structure and purity.
How can crystallographic data for this compound derivatives be refined to resolve structural ambiguities?
Level: Advanced
Methodological Answer:
X-ray crystallography using the SHELX suite (e.g., SHELXL) is recommended for refining structures. Key steps include:
- Data Collection: High-resolution (<1.0 Å) data from single crystals.
- Structure Solution: Dual-space methods (SHELXD) for phase determination.
- Refinement: Anisotropic displacement parameters for heavy atoms (Cl, C, O). Address twinning (if present) using TWIN/BASF commands .
- Validation: Check for overfitting with R-factor convergence (<5% discrepancy). For electron density maps, ensure residual peaks <0.5 eÅ⁻³.
What role do chlorine substituents play in modulating the electronic properties of this compound in electrophilic substitution reactions?
Level: Advanced
Methodological Answer:
The chlorine atoms at positions 2 and 5 act as strong electron-withdrawing groups, directing incoming electrophiles to the less hindered meta positions relative to the aldehyde group. Computational studies (DFT, NBO analysis) can quantify charge distribution, showing decreased electron density at the ortho/para positions. Experimentally, kinetic studies using nitration (HNO₃/H₂SO₄) or sulfonation (SO₃) can validate reactivity patterns. Compare reaction rates with non-chlorinated analogs to isolate substituent effects .
How can supramolecular interactions in this compound crystals be engineered for material science applications?
Level: Advanced
Methodological Answer:
Leverage halogen bonding (Cl···Cl or Cl···O interactions) and π-stacking of aromatic rings to design coordination polymers or MOFs. Use crystal engineering principles (supramolecular synthons) to predict packing motifs . For example:
- Halogen Bonds: Cl atoms act as σ-hole donors to electron-rich moieties (e.g., pyridyl groups).
- Hydrogen Bonds: Aldehyde protons can interact with carbonyl acceptors.
- Validation: Single-crystal X-ray diffraction and Hirshfeld surface analysis quantify interaction strengths.
What analytical techniques are most reliable for distinguishing this compound from its structural isomers?
Level: Basic
Methodological Answer:
Combine chromatographic and spectroscopic methods:
- GC-MS/EI: Compare retention times and fragmentation patterns (e.g., m/z 191 for [M-Cl]+).
- ¹H NMR: Methyl groups (δ 2.2–2.5 ppm) and aldehyde protons (δ 9.8–10.2 ppm) show distinct splitting patterns based on substituent positions.
- XRD: Resolve spatial arrangement of Cl and methyl groups unambiguously .
How does solvent polarity influence the stability and reactivity of this compound in nucleophilic addition reactions?
Level: Advanced
Methodological Answer:
Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic additions (e.g., Grignard reactions) by solvating the aldehyde carbonyl. Kinetic studies in varying solvents (log P values) reveal:
- Rate Enhancement: Higher polarity increases electrophilicity of the aldehyde carbon.
- Side Reactions: Protic solvents (e.g., ethanol) may protonate nucleophiles, reducing yields.
Monitor reactions via in situ FT-IR or HPLC to track aldehyde consumption .
What strategies mitigate decomposition during the storage of this compound?
Level: Basic
Methodological Answer:
- Storage Conditions: Dark glass vials under inert gas (N₂/Ar) at −20°C to prevent oxidation.
- Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.
- Monitoring: Periodic NMR or TLC checks for aldehyde oxidation (carboxylic acid formation).
How can computational chemistry predict the biological activity of this compound derivatives?
Level: Advanced
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450).
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity data.
- ADMET Prediction: SwissADME predicts bioavailability, toxicity, and metabolic pathways. Validate with in vitro assays (e.g., MIC tests for antimicrobial activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
